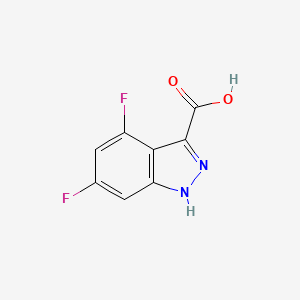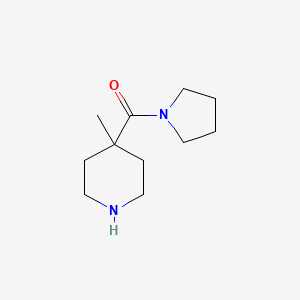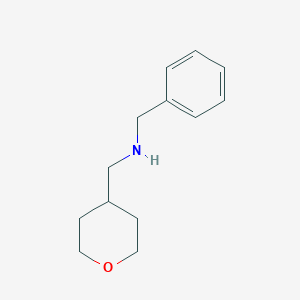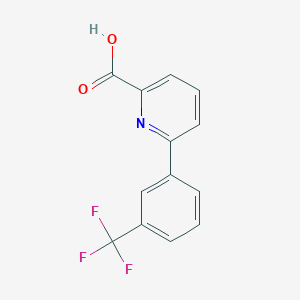
2-(2-Fluoro-5-nitrophenyl)ethanol
概要
説明
“2-(2-Fluoro-5-nitrophenyl)ethanol” is also known as "(2-Fluoro-5-nitrophenyl)methanol" . It is a chemical compound with the molecular formula C8H8FNO3 .
Molecular Structure Analysis
The molecular structure of “2-(2-Fluoro-5-nitrophenyl)ethanol” consists of a benzene ring substituted with a fluoro group at the 2nd position and a nitro group at the 5th position. An ethanol group is also attached to the benzene ring .Physical And Chemical Properties Analysis
The molecular weight of “2-(2-Fluoro-5-nitrophenyl)ethanol” is 185.15 g/mol . Other physical and chemical properties such as its exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and complexity are also provided .科学的研究の応用
Environmental Science
This compound could be investigated for its environmental fate and impact. Research might focus on its biodegradation, persistence in various ecosystems, and potential effects on flora and fauna. Understanding these aspects is crucial for assessing the environmental safety of new chemicals.
Each of these applications leverages the unique chemical structure of 2-(2-Fluoro-5-nitrophenyl)ethanol , which includes a fluorine atom and a nitro group attached to an aromatic ring. These functional groups offer a range of possibilities for chemical transformations and the synthesis of new compounds with diverse applications across scientific disciplines .
Safety and Hazards
特性
IUPAC Name |
2-(2-fluoro-5-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c9-8-2-1-7(10(12)13)5-6(8)3-4-11/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHWKGNTOWXQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-5-nitrophenyl)ethanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















